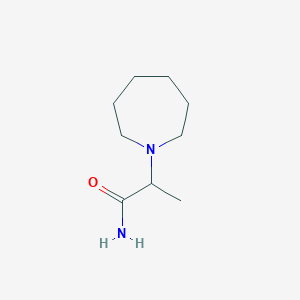

2-(Azepan-1-yl)propanamide

Description

Significance of Nitrogen Heterocycles in Contemporary Organic Synthesis

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These structures are fundamental building blocks in organic chemistry and are of immense importance across a wide range of scientific and industrial fields. chemrj.orgopenmedicinalchemistryjournal.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule pharmaceuticals incorporate nitrogen heterocycles, highlighting their profound impact on medicinal chemistry. msesupplies.com

The significance of these compounds stems from several key characteristics:

Structural Diversity: Nitrogen heterocycles can be modified to create a vast array of derivatives with distinct properties. numberanalytics.com Their structures range from simple three-membered rings like aziridines to complex fused systems. numberanalytics.com

Biological Activity: Many nitrogen heterocycles exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. numberanalytics.com They are integral to numerous natural products, vitamins, and alkaloids. openmedicinalchemistryjournal.com

Chemical Reactivity and Physicochemical Properties: The nitrogen atom imparts unique properties to the heterocyclic ring, such as the ability to participate in hydrogen bonding, coordinate with metal ions, and influence the molecule's electronic distribution. chemrj.orgnumberanalytics.com These features are crucial for their roles in drug design, catalysis, and materials science. numberanalytics.comchemrj.org

Industrial Applications: Beyond pharmaceuticals, nitrogen heterocycles are vital components in agrochemicals, constituting over 70% of modern crop protection agents. msesupplies.com They are also used as building blocks for functional materials like conducting polymers, dyes, and energetic materials. numberanalytics.commsesupplies.com

Table 1: Examples of Nitrogen Heterocycles and Their Applications

| Heterocycle | Class | Notable Applications |

| Pyridine | Six-membered | Solvent, reagent, precursor in agrochemicals and pharmaceuticals. |

| Pyrrole | Five-membered | Core of heme, chlorophyll, and certain conducting polymers. numberanalytics.com |

| Imidazole | Five-membered | Found in the amino acid histidine; used as a catalyst. numberanalytics.com |

| Piperidine (B6355638) | Six-membered | Common scaffold in pharmaceuticals. |

| Azepane | Seven-membered | Structural unit in various bioactive compounds and drugs. lifechemicals.com |

Overview of Azepane-Containing Scaffolds in Advanced Chemical Research

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a "privileged scaffold" in medicinal chemistry. researchgate.net Its structures attract considerable attention in organic synthesis and drug discovery due to their pharmacological significance. lifechemicals.com

Key aspects of azepane scaffolds include:

Presence in Bioactive Molecules: The azepane ring is a substructure in several naturally occurring compounds and approved drugs. lifechemicals.com For instance, the natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C. lifechemicals.com Marketed drugs like Tolazamide, for type 2 diabetes, and the antihistamine Azelastine also feature this scaffold. lifechemicals.com

Conformational Flexibility: Substituted azepanes possess flexible ring structures. This conformational diversity is often a decisive factor in their biological activity. lifechemicals.com Consequently, the ability to introduce substituents to control the ring's conformation is a key strategy in effective drug design. lifechemicals.com

Synthetic Accessibility: While the construction of medium-sized rings like azepane can be challenging due to slow cyclization kinetics, significant research has been dedicated to developing efficient synthetic methods for their preparation. researchgate.net Recent studies have explored novel synthetic routes to access functionalized azepanes for use in creating compound libraries for drug discovery. researchgate.netresearchgate.net

Table 2: Selected Bioactive Compounds Containing the Azepane Scaffold

| Compound | Type | Noted Biological Activity/Use | Reference |

| (-)-Balanol | Natural Product | Potent inhibitor of protein kinase C. | lifechemicals.com |

| Tolazamide | Approved Drug | Oral hypoglycemic agent for type 2 diabetes. | lifechemicals.com |

| Azelastine | Approved Drug | Potent, second-generation histamine (B1213489) antagonist. | lifechemicals.com |

| N-benzylated bicyclic azepane | Research Compound | Potent inhibitor of monoamine transporters (NET, DAT). | researchgate.netunibe.ch |

Foundational Principles of Propanamide Derivatives in Chemical Investigations

The propanamide group is a specific type of amide, a functional group of central importance in chemistry and biology. Propanamide derivatives are characterized by a three-carbon chain attached to a carboxamide group (-CONH₂ or its N-substituted variants).

The utility of the propanamide motif in chemical research is based on:

Role in Medicinal Chemistry: The amide bond is a cornerstone of peptide and protein structures. Propanamide derivatives are frequently designed as small-molecule mimetics or probes to interact with biological targets. They have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) and as selective androgen receptor degraders (SARDs). isca.inacs.orgnih.gov

Structural and Functional Versatility: The propanamide scaffold allows for substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic properties. This versatility is exploited in the design of compounds with specific biological activities, such as cholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.gov

Synthetic Tractability: Propanamide derivatives can be synthesized through well-established amide bond-forming reactions, making them readily accessible for chemical libraries and structure-activity relationship (SAR) studies. researchgate.net

Table 3: Examples of Propanamide Derivatives in Chemical and Medicinal Research

| Derivative Class | Research Area | Example of Investigated Activity | Reference(s) |

| Heteromonocyclic Propanamides | Oncology | Selective androgen receptor degraders (SARDs) for prostate cancer. | acs.orgnih.gov |

| Indolyl-Propanamides | Metabolic Diseases | Inhibitors of protein tyrosine phosphatase 1B (PTP1B). | isca.in |

| Phenylpyridazine-Propanamides | Neurodegenerative Disease | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors. | nih.gov |

| Piperidinyl-Oxadiazole Propanamides | Oncology | Anticancer agents. | researchgate.net |

Rationale for Comprehensive Research on the 2-(Azepan-1-yl)propanamide Structural Motif

The chemical compound 2-(Azepan-1-yl)propanamide represents a logical and compelling target for chemical investigation. Although specific research on this exact molecule is not extensively documented in publicly available literature, a strong rationale for its study can be constructed based on the established significance of its constituent parts.

The primary motivation for synthesizing and evaluating 2-(Azepan-1-yl)propanamide stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophores or privileged structures to create a new molecule with potentially enhanced or novel properties.

In this case, the structural motif combines:

The Azepane Ring: A seven-membered heterocyclic scaffold known for its presence in bioactive compounds and its influential conformational flexibility. lifechemicals.com Its incorporation provides a three-dimensional architecture that can be crucial for specific binding interactions with biological targets.

The Propanamide Moiety: A versatile functional group that is a common feature in medicinal chemistry. acs.orgnih.gov The amide bond can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The propanamide structure serves as a linker that can be readily modified.

The linkage of the propanamide group at the 2-position to the nitrogen of the azepane ring creates a specific N-substituted amide. This arrangement suggests potential as a lead compound in drug discovery, a building block for more complex molecules, or a tool for probing biochemical pathways. Research into structurally related compounds, such as those containing piperidine or azepane rings in complex structures, has shown that these motifs can be critical for binding affinity and biological activity. google.comevitachem.com The synthesis of various azepane derivatives, including those with acetamide (B32628) and propanamide functionalities, is an active area of research, indicating the perceived value of this structural combination. evitachem.com

Therefore, comprehensive research on 2-(Azepan-1-yl)propanamide is warranted to characterize its physicochemical properties, explore its conformational landscape, and screen it for potential biological activities. The findings from such studies would not only define the utility of this specific compound but also contribute to the broader understanding of how azepane and propanamide functionalities can be synergistically combined in chemical design.

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(9(10)12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZKWUMQPUMZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Azepan 1 Yl Propanamide and Analogues

Strategic Approaches to the Azepane Ring System within 2-(Azepan-1-yl)propanamide Synthesis.

The construction of the azepane ring, a seven-membered saturated heterocycle, is a key challenge in the synthesis of 2-(azepan-1-yl)propanamide. Various strategic approaches have been developed to access this important structural motif.

Cycloaddition and Intramolecular Cyclization Reactions for Azepane Formation.

Cycloaddition reactions offer a powerful tool for the convergent synthesis of cyclic systems. A formal [5+2] cycloaddition has been developed to form azepinones, which are precursors to azepanes. This two-step process involves the condensation of a pyrrolidinone with an aldehyde, followed by a photochemical Fries-like rearrangement to construct the seven-membered ring. researchgate.net This method allows for diverse functionalization of the azepane motif. researchgate.net

Intramolecular cyclization is another widely employed strategy. For instance, the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides has been utilized to synthesize azepino[4,5-b]indolones, demonstrating the applicability of this approach for constructing fused azepane systems. nih.gov Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates, showcasing a method for direct construction of functionalized seven-membered azacycles. semanticscholar.org Furthermore, silyl (B83357) aza-Prins cyclization mediated by iron(III) salts represents a newer methodology for the synthesis of tetrahydroazepines from allylsilyl amines and aldehydes. acs.orgresearchgate.net

| Cyclization Strategy | Description | Key Features |

| [5+2] Cycloaddition | Condensation of pyrrolidinone with an aldehyde followed by photochemical rearrangement. researchgate.net | Convergent approach, allows for diverse functionalization. researchgate.net |

| Intramolecular Cyclization of Tryptamides | Brønsted acid-assisted cyclization of unsaturated tryptamides. nih.gov | Effective for fused azepane systems. nih.gov |

| Cu(I)-Catalyzed Tandem Amination/Cyclization | Reaction of functionalized allenynes with amines. semanticscholar.org | Provides access to functionalized azepines. semanticscholar.org |

| Silyl Aza-Prins Cyclization | Iron(III) salt-mediated cyclization of allylsilyl amines and aldehydes. acs.orgresearchgate.net | Mild reaction conditions, efficient C-N and C-C bond formation. acs.orgresearchgate.net |

Ring Transformation and Expansion Methodologies for Seven-Membered Azacycles.

Ring expansion of smaller, more readily available cyclic precursors is a common and effective strategy for the synthesis of azepanes. Palladium-catalyzed allylic amine rearrangements have been shown to enable the efficient two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts. acs.orgnih.gov This methodology is notable for its mild conditions and the potential for high enantioretention. acs.org Another approach involves the dearomative ring expansion of nitroarenes, which upon photochemical conversion to a singlet nitrene, transforms a six-membered benzenoid framework into a seven-membered ring system, leading to polysubstituted azepanes after hydrogenolysis. rsc.orgrsc.org The stereoselective and regioselective synthesis of azepane derivatives can also be achieved through the ring expansion of piperidines, yielding diastereomerically pure products. researchgate.net

| Ring Expansion Method | Precursor | Key Features |

| Palladium-Catalyzed Allylic Amine Rearrangement | 2-Alkenyl pyrrolidines and piperidines. acs.orgnih.gov | Two-carbon homologation, mild conditions, high enantioretention. acs.org |

| Photochemical Dearomative Ring Expansion | Nitroarenes. rsc.orgrsc.org | Access to complex, polysubstituted azepanes. rsc.orgrsc.org |

| Piperidine (B6355638) Ring Expansion | Substituted piperidines. researchgate.net | Stereoselective and regioselective formation of azepanes. researchgate.net |

Regioselective Functionalization of Precursor Azepanes.

Once the azepane core is constructed, regioselective functionalization is often necessary to introduce desired substituents. A one-pot photoenzymatic synthesis has been developed for the preparation of N-Boc-4-amino/hydroxy-azepane. ed.ac.uk This method combines a regioselective photochemical oxyfunctionalization at the distal C-H positions of azepane with a stereoselective enzymatic transamination or carbonyl reduction, providing optically pure functionalized azepanes. ed.ac.uk Such strategies that allow for late-stage functionalization are highly valuable for creating libraries of azepane-containing compounds.

Asymmetric and Stereoselective Synthesis of 2-(Azepan-1-yl)propanamide Isomers.

The synthesis of specific stereoisomers of 2-(azepan-1-yl)propanamide requires precise control over the stereocenter in the propanamide moiety and the diastereoselectivity of the final amide bond formation.

Enantioselective Approaches to the Propanamide Stereocenter.

The chiral center at the 2-position of the propanamide unit is commonly introduced using asymmetric synthesis methodologies. A well-established approach involves the use of chiral auxiliaries. nih.gov Evans' oxazolidinones and pseudoephedrine are prominent examples of chiral auxiliaries that have been successfully employed in the asymmetric alkylation of propionamides. thieme.depacific.edu In this strategy, the propionamide (B166681) is first attached to the chiral auxiliary. Deprotonation to form a chiral enolate followed by reaction with an electrophile (e.g., a methyl halide) proceeds with high diastereoselectivity, directed by the chiral auxiliary. nih.gov Subsequent cleavage of the auxiliary yields the enantiomerically enriched 2-substituted propanamide, which can then be coupled with azepane. nih.gov Pseudoephenamine has also been identified as a practical chiral auxiliary for asymmetric alkylation reactions, offering high stereocontrol, particularly in the formation of quaternary carbon centers. pacific.edu

| Chiral Auxiliary | Key Features |

| Evans' Oxazolidinones | Widely used for asymmetric alkylations, aldol, and Diels-Alder reactions. thieme.denih.gov |

| Pseudoephedrine | Reacts with carboxylic acids to form amides that undergo highly diastereoselective alkylation. nih.gov |

| Pseudoephenamine | Offers excellent stereocontrol in alkylation reactions and derived amides are often crystalline. pacific.edu |

Enantiomerically pure starting materials can also be utilized. For instance, (S)-2-chloropropionic acid can be prepared from L-alanine via diazotization. researchgate.net This chiral building block can then be used to introduce the desired stereochemistry.

Diastereoselective Control in Amide Bond Formation and Subsequent Transformations.

When coupling a chiral propanoyl chloride or carboxylic acid with a chiral, substituted azepane, the formation of two diastereomers is possible. The control of this diastereoselectivity is crucial. The facial selectivity of the N-acylation of the cyclic amine can be influenced by several factors, including the steric hindrance around the nitrogen atom and the presence of directing groups on the azepane ring.

The choice of coupling reagents and reaction conditions can also play a significant role in the diastereomeric outcome of the amide bond formation. While standard coupling reagents like DCC are used to facilitate the reaction, additives can influence the stereoselectivity. For example, the addition of tertiary amines has been shown to not only accelerate acylation but also, in some cases, lead to a complete inversion of diastereoselectivity in the acylation of substituted cyclohexanols. This highlights the potential to tune the diastereomeric ratio by careful selection of additives. The mechanism can involve a competition between direct acylation and an amine-catalyzed pathway, each favoring a different diastereomer.

Diverse Coupling and Amidation Reactions for Propanamide Moiety Construction

The construction of the propanamide moiety attached to the azepane ring is typically achieved through amidation reactions, which form the critical C-N bond. Various strategies have been developed to facilitate this transformation efficiently.

The direct condensation of a carboxylic acid with an amine to form an amide bond is a fundamental transformation in organic synthesis. However, this reaction is often thermodynamically unfavorable under ambient conditions due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com Consequently, high temperatures (>160 °C) are typically required to drive the reaction forward by removing water, which is often incompatible with complex or sensitive substrates. mdpi.com

To overcome this challenge, a wide array of coupling reagents and catalysts have been developed to activate the carboxylic acid, enabling the reaction to proceed under milder conditions. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have proven effective for direct amide formation. acs.org These reagents facilitate the reaction between equimolar quantities of a carboxylic acid and an amine, often in a solvent like acetonitrile, by activating the carboxyl group. acs.org Boronic acids are also utilized as catalysts, though they typically require the removal of water via azeotropic reflux or dehydrating agents like molecular sieves. acs.orgucl.ac.uk

Peptide coupling reagents are another major class of activators. Carbodiimides, like dicyclohexylcarbodiimide (B1669883) (DCC), convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. quora.com More advanced uronium-based reagents, such as HBTU, and phosphonium-based reagents, like PyBOP, offer high efficiency and are widely used in peptide synthesis and other challenging amidations. ucl.ac.uk

The synthesis of 2-(Azepan-1-yl)propanamide can thus be envisioned through the coupling of propanoic acid (or an activated derivative like propanoyl chloride) with azepane, or by reacting 2-halopropanoic acid with azepane followed by amidation. The choice of method depends on substrate availability and functional group tolerance.

Table 1: Selected Reagents for Amidation of Carboxylic Acids with Amines

| Reagent/Catalyst Class | Specific Example | Mechanism of Action | Typical Conditions |

| Boron-Based Reagents | B(OCH₂CF₃)₃ | Forms a reactive mixed anhydride (B1165640) or activates the carboxyl group. acs.org | MeCN, 80-100 °C, 5-24 h |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea intermediate. quora.com | DCM or DMF, 0 °C to RT |

| Uronium/Guanidinium | HBTU | Forms an activated OBt ester. ucl.ac.uk | DMF, Base (e.g., DIPEA), RT |

| Phosphonium (B103445) | PyBOP | Forms an activated phosphonium ester. | DMF, Base (e.g., DIPEA), RT |

Cross-Coupling Strategies for Structural Elaboration

Cross-coupling reactions, predominantly catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov While not typically used for the primary construction of the amide bond itself, they are invaluable for the structural elaboration of the 2-(Azepan-1-yl)propanamide scaffold. This allows for the introduction of diverse substituents on either the azepane ring or the propanamide moiety, starting from a halogenated precursor.

The general catalytic cycle for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the oxidative addition step, a low-valent palladium(0) catalyst inserts into the carbon-halide bond of the electrophile. This is followed by transmetalation, where an organometallic nucleophile transfers its organic group to the palladium(II) center. Finally, reductive elimination forms the new C-C bond and regenerates the active palladium(0) catalyst. nih.gov

Several named cross-coupling reactions are applicable for this purpose:

Suzuki-Miyaura Coupling: Utilizes an organoboron nucleophile (e.g., a boronic acid or ester) to couple with an organic halide. nih.gov

Negishi Coupling: Employs an organozinc nucleophile. nih.gov

Stille Coupling: Uses an organotin (stannane) nucleophile.

Buchwald-Hartwig Amination: A specialized cross-coupling for forming C-N bonds, useful for introducing further amino functionalities. youtube.com

For instance, a precursor such as 2-(4-bromo-azepan-1-yl)propanamide could be subjected to Suzuki coupling with an arylboronic acid to introduce an aryl group at the 4-position of the azepane ring, thereby creating a diverse library of analogues.

Mechanistic Studies of Key Synthetic Pathways to 2-(Azepan-1-yl)propanamide

Understanding the reaction mechanisms is critical for optimizing reaction conditions, predicting outcomes, and minimizing side reactions.

The mechanism of amide bond formation is highly dependent on the chosen synthetic route. In boron-mediated amidations, the boron reagent is believed to coordinate with the carboxylic acid's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. An alternative pathway involves the formation of a mixed anhydride, which then undergoes nucleophilic attack by the amine. mdpi.com

For syntheses employing coupling reagents like DCC, the mechanism is well-established. The carboxylic acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. quora.com The nitrogen of the amine (azepane) then attacks the activated carbonyl carbon of this intermediate. This is followed by the collapse of the resulting tetrahedral intermediate, which releases the amide product and dicyclohexylurea as a byproduct.

The synthesis of the azepane ring itself, a seven-membered heterocycle, can involve various mechanisms, often through ring-expansion of smaller cyclic precursors or cyclization strategies. nih.govresearchgate.netnih.gov For example, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes has been shown to produce azepine derivatives through a proposed mechanism involving the formation of a copper acetylide intermediate, followed by nucleophilic addition and intramolecular cyclization. nih.gov

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products. wikipedia.org These species have a finite lifetime, longer than a molecular vibration, distinguishing them from fleeting transition states. wikipedia.org In the synthesis of 2-(Azepan-1-yl)propanamide via coupling reactions, several key intermediates can be identified.

O-Acylisourea: As mentioned, this is the key reactive intermediate in carbodiimide-mediated couplings. Its presence can sometimes be inferred or detected by spectroscopic methods under specific conditions. lumenlearning.com

Tetrahedral Intermediate: Formed upon the nucleophilic attack of the amine on the activated carbonyl carbon. This high-energy species is typically short-lived and rapidly collapses to form the thermodynamically stable amide bond.

Activated Esters: In reactions involving HBTU or PyBOP, activated esters (e.g., OBt esters) are formed as intermediates, which are more stable than O-acylisoureas but still highly reactive towards amines.

Characterizing these intermediates is often challenging due to their low concentration and high reactivity. lumenlearning.com However, their existence can be supported by trapping experiments, kinetic studies, and computational modeling of the reaction pathway and associated transition states.

Table 2: Key Intermediates in Amidation Reactions

| Intermediate Type | Precursor Reagent | Role in Reaction | Stability/Reactivity |

| O-Acylisourea | Carbodiimides (e.g., DCC) | Highly activated carboxylic acid derivative. quora.com | Low stability, highly reactive. |

| Activated Ester | HBTU, PyBOP | Activated carboxylic acid derivative. | More stable than O-acylisourea, highly reactive. |

| Mixed Anhydride | Boron reagents, Acid chlorides | Activated carboxylic acid derivative. | Varies; generally highly reactive. |

| Tetrahedral Intermediate | All pathways | Result of nucleophilic attack on the carbonyl. wikipedia.org | Very low stability, transient. |

Kinetic and Thermodynamic Control in Synthetic Transformations

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic factors. The kinetic product is the one that is formed fastest, via the lowest energy transition state, while the thermodynamic product is the most stable one. acs.org

Amidation reactions are typically reversible, meaning their outcome can be under thermodynamic control. nih.govacs.org The direct condensation of a carboxylic acid and an amine at high temperatures is a classic example. The equilibrium can be shifted towards the amide product by removing water, a byproduct, in accordance with Le Châtelier's principle. mdpi.comresearchgate.net This drives the reaction to completion, favoring the thermodynamically stable amide.

In contrast, the use of potent coupling reagents at low temperatures often places the reaction under kinetic control. acs.org The high reactivity of the intermediate (e.g., O-acylisourea) leads to rapid and irreversible formation of the amide bond. This is particularly important when dealing with sensitive substrates or to prevent side reactions like racemization in the case of chiral carboxylic acids. The choice of reaction conditions—temperature, solvent, reaction time, and the nature of the activating agent—determines whether the synthesis is governed by kinetic or thermodynamic parameters, ultimately influencing the yield and purity of the final product. nih.govacs.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of all proton and carbon signals in 2-(Azepan-1-yl)propanamide.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of 2-(Azepan-1-yl)propanamide would be expected to show distinct signals for the protons of the propanamide moiety and the azepane ring. For instance, the methyl group of the propanamide would likely appear as a triplet, while the methine proton would be a quartet. The protons on the azepane ring would exhibit more complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info For 2-(Azepan-1-yl)propanamide, one would anticipate signals corresponding to the carbonyl carbon, the methine carbon, and the methyl carbon of the propanamide group, in addition to the distinct signals for the carbon atoms of the azepane ring. docbrown.info

2D COSY (Correlation Spectroscopy) : This experiment establishes proton-proton couplings within the molecule, helping to identify adjacent protons. For example, COSY would show a correlation between the methyl and methine protons of the propanamide group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, such as the connection between the propanamide moiety and the azepane ring.

A representative, illustrative dataset for the expected NMR signals of 2-(Azepan-1-yl)propanamide is presented below.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Splitting Pattern |

| ~7.5-8.0 | br s |

| ~6.5-7.0 | br s |

| ~3.5 | q |

| ~2.6-2.8 | m |

| ~1.5-1.7 | m |

| ~1.2 | t |

Note : This is an illustrative table of expected chemical shifts and may not represent actual experimental data.

The azepane ring in 2-(Azepan-1-yl)propanamide is not planar and can exist in various chair and boat-like conformations. NMR data, particularly coupling constants and Nuclear Overhauser Effect (NOE) correlations, can provide valuable information about the preferred conformation in solution. The relative stereochemistry of substituents on the azepane ring can also be determined through these analyses.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of propanamide is 73.0938.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For 2-(Azepan-1-yl)propanamide (C₉H₁₈N₂O), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.

| Technique | Expected Result for C₉H₁₈N₂O |

| Calculated Exact Mass | 170.1419 |

| HRMS (e.g., ESI-TOF) | [M+H]⁺ = 171.1497 |

Note : This is an illustrative table of expected mass spectrometry data.

The fragmentation pattern in the mass spectrum of propanamide shows a base peak for the m/z 44 ion, [O=C-NH2]+. docbrown.info The parent molecular ion for propanamide is the m/z 59 ion to [C3H7NO]+ or [CH3CH2CONH2]+. docbrown.info

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the atomic arrangement can be generated. This provides precise information on bond lengths, bond angles, and torsion angles. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. This technique is also invaluable for studying intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

FT-IR Spectroscopy : In the FT-IR spectrum of 2-(Azepan-1-yl)propanamide, characteristic absorption bands would be expected for the amide functional group, including N-H stretching vibrations (around 3200-3500 cm⁻¹) and a strong C=O (amide I) stretching vibration (around 1640-1690 cm⁻¹). C-H stretching and bending vibrations from the alkyl portions of the molecule would also be present.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds often give rise to strong Raman signals. For 2-(Azepan-1-yl)propanamide, the C-C backbone and C-H bonds would be expected to be Raman active.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3200-3500 |

| C-H (Alkyl) | C-H Stretch | 2850-3000 |

| Amide | C=O Stretch (Amide I) | 1640-1690 |

| Amide | N-H Bend (Amide II) | 1550-1640 |

| C-H (Alkyl) | C-H Bend | 1350-1480 |

Note : This is an illustrative table of expected vibrational frequencies.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect of the development and quality control of chiral compounds. For 2-(Azepan-1-yl)propanamide, which possesses a stereogenic center at the alpha-carbon of the propanamide moiety, it is essential to employ analytical techniques capable of distinguishing between its enantiomers. Chiral chromatography and specific spectroscopic methods are the primary tools for this purpose, providing both qualitative and quantitative assessment of enantiomeric excess (e.e.).

Chiral Chromatography Techniques

Chiral chromatography is a powerful technique for the separation of enantiomers. This is most commonly achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most utilized methods for the enantioseparation of chiral pharmaceuticals and their intermediates.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone for the enantiomeric purity assessment of compounds like 2-(Azepan-1-yl)propanamide. The selection of an appropriate chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability. For propanamide derivatives, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) have shown effectiveness.

The mobile phase composition, including the organic modifier and any additives, is optimized to achieve the best resolution and peak shape. For a compound with a basic nitrogen atom in the azepane ring, the addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase can improve peak symmetry and resolution by minimizing undesirable interactions with the silica support of the CSP.

Hypothetical HPLC Separation Data for 2-(Azepan-1-yl)propanamide Enantiomers

| Parameter | Value |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | 2.8 |

| Separation Factor (α) | 1.20 |

Supercritical Fluid Chromatography (SFC):

SFC is an attractive alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. Utilizing supercritical carbon dioxide as the main mobile phase component, SFC with chiral stationary phases can offer excellent enantioselectivity. The principles of separation are similar to HPLC, relying on the differential interaction of enantiomers with the CSP.

Spectroscopic Methods for Enantiomeric Purity

While chromatography is the gold standard for separation, spectroscopic techniques can provide valuable information about the enantiomeric composition and absolute configuration of chiral molecules.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra. This technique is particularly useful for confirming the identity of an enantiomer and can be used to determine enantiomeric excess by comparing the CD signal of a sample to that of the pure enantiomer. The amide chromophore in 2-(Azepan-1-yl)propanamide is expected to exhibit a CD signal that is sensitive to the stereochemistry of the adjacent chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents:

In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, the enantiomers can be distinguished. Chiral lanthanide shift reagents can be used to induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification.

Another approach involves the use of chiral derivatizing agents, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to convert the enantiomers into diastereomers. These diastereomers have distinct NMR spectra, and the integration of their respective signals can be used to determine the enantiomeric ratio.

Hypothetical ¹H-NMR Data for Diastereomers of 2-(Azepan-1-yl)propanamide with a Chiral Derivatizing Agent

| Diastereomer | Chemical Shift (δ) of a specific proton |

| (R,R)-diastereomer | 3.5 ppm (triplet) |

| (S,R)-diastereomer | 3.7 ppm (triplet) |

Chemical Reactivity, Functionalization, and Derivatization Studies

Reactivity Profiles of the Azepane Nitrogen in 2-(Azepan-1-yl)propanamide

The nitrogen atom within the seven-membered azepane ring of 2-(azepan-1-yl)propanamide is a tertiary amine, which largely defines its reactivity. As a nucleophilic and basic center, it is susceptible to a variety of chemical transformations.

One of the primary reactions the azepane nitrogen can undergo is N-alkylation . Treatment with alkyl halides or other electrophilic alkylating agents can introduce an additional alkyl group onto the nitrogen, resulting in the formation of a quaternary ammonium (B1175870) salt. The rate and efficiency of this reaction would be influenced by the nature of the alkylating agent and the reaction conditions. For instance, more reactive alkylating agents like iodomethane or benzyl bromide would be expected to react more readily than less reactive ones.

The azepane nitrogen can also participate in acid-base reactions . In the presence of a protic acid, the lone pair of electrons on the nitrogen can accept a proton, forming a protonated azepanium species. The basicity of this nitrogen is a key determinant of its reactivity in various chemical environments.

Furthermore, the nitrogen atom can be a target for oxidation. Reaction with oxidizing agents such as hydrogen peroxide or peroxy acids could lead to the formation of the corresponding N-oxide . The stability and further reactivity of the N-oxide would depend on the specific oxidizing agent and reaction conditions employed.

A summary of the potential reactivity of the azepane nitrogen is presented in the table below.

| Reaction Type | Reagents | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| Protonation | Protic acid (e.g., HCl) | Azepanium salt |

| Oxidation | Peroxy acid (e.g., m-CPBA) | N-oxide |

Chemical Transformations of the Amide Linkage within the Scaffold

The amide functional group in 2-(azepan-1-yl)propanamide is a relatively stable moiety but can undergo several important chemical transformations under specific conditions. libretexts.org

Hydrolysis of the amide bond can be achieved under either acidic or basic conditions to yield propanoic acid and 1-aminomethylazepane. libretexts.org Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org These reactions generally require elevated temperatures to proceed at a reasonable rate.

Reduction of the amide to an amine is another significant transformation. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can effectively reduce the amide carbonyl group to a methylene group, yielding N-(2-(azepan-1-yl)propyl)amine. libretexts.org This reaction provides a synthetic route to the corresponding diamine derivative.

Dehydration of the primary amide to a nitrile is a possible transformation, although this is more common for unsubstituted amides. Treatment with a strong dehydrating agent could potentially convert the propanamide moiety into a propanenitrile.

The table below summarizes key transformations of the amide linkage.

| Reaction Type | Reagents | Expected Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Propanoic acid + Azepan-1-ylmethanaminium salt |

| Base-Catalyzed Hydrolysis | NaOH, heat | Sodium propanoate + Azepan-1-ylmethanamine |

| Reduction | 1. LiAlH₄, 2. H₂O | N-(2-(azepan-1-yl)propyl)amine |

Reactivity and Functionalization of the Propanamide Backbone

The propanamide backbone of 2-(azepan-1-yl)propanamide possesses sites that can be targeted for functionalization, primarily the α-carbon to the carbonyl group.

The protons on the α-carbon exhibit some acidity due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for deprotonation by a strong base to form an enolate intermediate. This enolate can then react with various electrophiles, enabling the introduction of new substituents at the α-position. For example, reaction with an alkyl halide would result in α-alkylation, while reaction with an aldehyde could lead to an aldol-type addition.

The reactivity of the α-carbon opens up possibilities for various C-C bond-forming reactions, significantly increasing the structural diversity of accessible derivatives. The choice of base and electrophile is crucial for controlling the outcome of these reactions and minimizing potential side reactions.

Potential functionalization reactions of the propanamide backbone are outlined below.

| Reaction Type | Reagents | Expected Product |

| α-Alkylation | 1. Strong base (e.g., LDA), 2. Alkyl halide (R-X) | 2-(Azepan-1-yl)-2-alkylpropanamide |

| Aldol Addition | 1. Strong base (e.g., LDA), 2. Aldehyde (R'CHO) | 2-(Azepan-1-yl)-3-hydroxy-2-methyl-3-R'-propanamide |

Regioselective and Stereoselective Functionalization of 2-(Azepan-1-yl)propanamide

Achieving regioselectivity and stereoselectivity in the functionalization of 2-(azepan-1-yl)propanamide presents a significant synthetic challenge and opportunity. The presence of multiple reactive sites necessitates careful control over reaction conditions to direct functionalization to the desired position.

Regioselectivity primarily concerns the selective functionalization of either the azepane ring or the propanamide backbone. For instance, electrophilic attack is more likely to occur at the nucleophilic azepane nitrogen rather than the less reactive amide nitrogen. Conversely, reactions involving the deprotonation of an acidic C-H bond would favor the α-position of the propanamide backbone.

The complexity of achieving high levels of selectivity is summarized in the following table.

| Selectivity Type | Challenge | Potential Strategy |

| Regioselectivity | Multiple reactive sites (azepane N vs. propanamide α-C) | Choice of reagents and reaction conditions to favor one site over the other. |

| Stereoselectivity | Creation of a new stereocenter at the α-carbon | Use of chiral auxiliaries, catalysts, or reagents. |

Synthesis and Investigation of Structurally Related Derivatives and Analogues

While specific studies on the derivatization of 2-(azepan-1-yl)propanamide are limited, the synthesis of structurally related compounds highlights the utility of the azepane moiety as a scaffold in medicinal chemistry and materials science.

One notable class of related compounds is the N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides . researchgate.netnih.gov In these structures, the propanamide group is replaced by a more complex N-phenylethyl-benzenesulfonamide moiety. The synthesis of these compounds often involves the reaction of a substituted phenylethylamine with a benzenesulfonyl chloride, where the azepane ring is introduced via nucleophilic substitution.

Another example is (S)-N-((S)-1-cyclohexyl-2-((R)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)azepan-1-yl)-2-oxoethyl)-2-(methylamino)propanamide , a complex molecule where the azepan-1-yl group is attached to a thiazole ring, which is part of a larger peptide-like structure. google.com The synthesis of such complex molecules involves multi-step sequences, often employing peptide coupling reagents to form the amide bonds. google.com

Furthermore, simpler analogs such as 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidine-4-carboxamide have been documented, showcasing the incorporation of the 2-(azepan-1-yl) moiety into heterocyclic carboxamide systems. molport.com

These examples demonstrate the versatility of the azepane ring as a building block for the synthesis of a wide range of complex molecules with potential applications in various fields of chemical research.

A table of representative structurally related derivatives is provided below.

| Compound Name | Key Structural Features |

| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides | Azepane attached to a phenylethylamine backbone with a sulfonamide group. researchgate.netnih.gov |

| (S)-N-((S)-1-cyclohexyl-2-((R)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)azepan-1-yl)-2-oxoethyl)-2-(methylamino)propanamide | Complex peptide-like structure with an azepane-substituted thiazole. google.com |

| 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidine-4-carboxamide | 2-(azepan-1-yl) group attached to a pyrimidine carboxamide core. molport.com |

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) has become a leading computational method for studying the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are used to optimize the molecular geometry of 2-(Azepan-1-yl)propanamide, predicting key structural parameters. jst.org.in

Key molecular and electronic properties derived from DFT calculations include:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles are calculated to describe the molecule's three-dimensional structure. jst.org.in

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. nih.gov

Below is an illustrative table of the types of molecular properties for a propanamide derivative that can be calculated using DFT methods, typically at a level of theory like B3LYP/6-311++G(d,p). jst.org.in

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| Energy Gap (ΔE) | 7.7 | eV |

| Dipole Moment | 3.1 | Debye |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | -1.2 | eV |

| Global Hardness (η) | 3.85 | eV |

| Electronegativity (χ) | 2.65 | eV |

| Electrophilicity Index (ω) | 0.91 | eV |

This interactive table contains representative data for a propanamide derivative to illustrate the output of DFT calculations.

Beyond DFT, other quantum mechanical methods are available for analyzing the ground state of 2-(Azepan-1-yl)propanamide. These methods are broadly categorized as ab initio and semi-empirical.

Ab Initio Methods: These methods compute molecular properties from first principles, without using experimental data for parametrization. libretexts.org They are highly accurate but computationally intensive, making them more suitable for smaller molecules. libretexts.org The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. For a molecule like 2-(Azepan-1-yl)propanamide, ab initio calculations can provide reliable geometries and electronic properties for ground state analysis. researchgate.netsciencepublishinggroup.com

Semi-Empirical Methods: These methods simplify quantum chemical calculations by incorporating some parameters derived from experimental data. libretexts.org Techniques like PM3 (Parametric Method 3) are computationally much faster than ab initio or DFT methods, allowing for the study of larger systems or more extensive conformational searches. bsu.edu.az While less accurate, they are valuable for initial explorations of molecular properties and potential energy surfaces before applying more rigorous, computationally expensive methods. libretexts.orgbsu.edu.az

Conformational Analysis and Molecular Dynamics Simulations of 2-(Azepan-1-yl)propanamide

The flexibility of the azepane ring and the propanamide side chain in 2-(Azepan-1-yl)propanamide allows the molecule to adopt numerous three-dimensional arrangements, or conformations. Understanding this conformational landscape is critical as the molecule's shape influences its physical properties and biological interactions.

Conformational analysis aims to identify all stable conformers of a molecule and determine their relative energies. conicet.gov.ar For a flexible molecule like 2-(Azepan-1-yl)propanamide, this involves systematically rotating the rotatable bonds (e.g., C-N and C-C bonds) and calculating the energy of the resulting structure. researchgate.net Computational methods, ranging from semi-empirical to high-level ab initio calculations, are used to map the potential energy surface. researchgate.netconicet.gov.ar The low-energy regions on this surface correspond to stable conformations, with the lowest point representing the global minimum energy conformer, or the most preferred geometry. researchgate.net Molecular dynamics (MD) simulations can also be used to explore the conformational space by simulating the atomic motions of the molecule over time, providing a dynamic view of its structural flexibility. nih.gov

Molecular dynamics (MD) simulations further illuminate conformational flexibility by tracking the molecule's structural evolution over time. nih.gov Analysis of an MD trajectory can reveal the range of conformations sampled, the timescale of conformational changes, and the flexibility of different regions within the molecule, such as the puckering of the azepane ring or the orientation of the amide group. biorxiv.org

An example of data generated from a conformational analysis is shown in the table below, illustrating the relative energies of hypothetical stable conformers of 2-(Azepan-1-yl)propanamide.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178 | 65 | 0.00 |

| B | -68 | 70 | 1.25 |

| C | 175 | -170 | 2.10 |

| D | 72 | 179 | 3.50 |

This interactive table presents hypothetical data to demonstrate the results of a conformational analysis, showing the relative stability of different molecular geometries.

Theoretical Studies of Reaction Mechanisms and Transition States in Synthesis and Transformations

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. nih.gov For the synthesis or subsequent chemical transformations of 2-(Azepan-1-yl)propanamide, theoretical studies can map out the entire reaction coordinate, from reactants to products.

This involves identifying and calculating the energies of all species involved in the reaction, including:

Reactants and Products: The starting materials and final compounds.

Intermediates: Stable but transient species formed during the reaction.

Transition States (TS): The highest-energy structures along the reaction pathway that connect reactants, intermediates, and products. dntb.gov.ua The transition state is an unstable arrangement with a lifetime on the order of a single bond vibration. dntb.gov.ua

By locating the transition state structure and calculating its energy, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be determined. researchgate.net Comparing the activation energies of different possible pathways allows chemists to predict which mechanism is most favorable. nih.gov These theoretical investigations provide a molecular-level understanding of how bonds are formed and broken, guiding the development of more efficient and selective synthetic methods. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

In the field of computational chemistry, the prediction of spectroscopic parameters for molecules like 2-(Azepan-1-yl)propanamide is a crucial step in their characterization. Theoretical calculations, primarily based on density functional theory (DFT), are employed to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions serve as a valuable tool for chemists, aiding in the interpretation of experimental spectra and the confirmation of molecular structures.

The process of predicting spectroscopic parameters typically involves optimizing the molecular geometry of the compound in a simulated environment. Following this, calculations are performed to determine the magnetic shielding tensors of the nuclei, which are then converted into NMR chemical shifts. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, DFT methods have been shown to provide highly accurate predictions for both ¹H and ¹³C NMR chemical shifts, often with deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C from experimental values. nih.gov

Once the theoretical spectra are generated, they are compared with experimental data for validation. This comparison is fundamental for confirming the synthesized structure. For a related simple amide, propanamide, the experimentally observed ¹³C NMR chemical shifts can be compared to predicted values to assign each carbon atom to its corresponding resonance in the spectrum. docbrown.info Discrepancies between predicted and experimental data can indicate the presence of impurities, conformational isomers, or solvent effects that were not accounted for in the theoretical model.

To illustrate the correlation between predicted and experimental data, a representative table for a compound with a propanamide substructure is presented below. This table showcases the typical agreement between calculated and observed chemical shifts.

Interactive Data Table: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Propanamide Moiety

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C=O | 175.2 | 174.8 | 0.4 |

| CH₂ | 31.5 | 31.1 | 0.4 |

| CH₃ | 11.8 | 11.5 | 0.3 |

Note: The data in this table is representative and serves to illustrate the concept of validating computational predictions with experimental results.

Molecular Modeling for Scaffold Optimization and Design

Molecular modeling is an indispensable tool in modern drug discovery and is particularly valuable for the optimization and design of scaffolds like the azepane ring found in 2-(Azepan-1-yl)propanamide. nih.gov The overarching goal is to develop new molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net This is often achieved through techniques such as pharmacophore modeling, bioisosteric replacement, and scaffold hopping. nih.govnih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. dovepress.com Once a pharmacophore model is established for a series of active compounds containing the azepane scaffold, it can be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. nih.gov

Scaffold hopping and bioisosteric replacement are strategies used to modify a lead compound to improve its properties while retaining its biological activity. researchgate.netnih.govu-strasbg.fr In the context of 2-(Azepan-1-yl)propanamide, the azepane ring could be considered a central scaffold. Molecular modeling can be used to explore various bioisosteric replacements for this ring, aiming to enhance properties such as metabolic stability or to explore new intellectual property space. tcichemicals.com For example, a different seven-membered heterocyclic ring or even a non-cyclic core could be computationally evaluated to see if it maintains the crucial interactions with a biological target.

The process of scaffold optimization is often guided by computational analyses of the binding modes of designed analogs within the active site of a target protein. Molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the dynamic interactions that govern binding affinity. nih.gov

The following table provides a conceptual overview of how molecular modeling can guide the design of new analogs based on a core scaffold.

Interactive Data Table: Conceptual Scaffold Optimization Based on Molecular Modeling

| Original Scaffold | Proposed Modification | Rationale from Modeling | Predicted Improvement |

| Azepane | Piperidine (B6355638) | Reduce ring flexibility to improve binding entropy. | Increased Potency |

| Propanamide | Bioisosteric amide replacement | Enhance metabolic stability by blocking a potential site of metabolism. | Improved Pharmacokinetics |

| Azepane | Bicyclic amine | Introduce novel chemical space while maintaining key interactions. | Novel IP, Potential for improved selectivity |

Note: This table presents hypothetical examples of how molecular modeling strategies can be applied to scaffold optimization and is for illustrative purposes.

Research Applications and Design Principles of 2 Azepan 1 Yl Propanamide Scaffolds

2-(Azepan-1-yl)propanamide as a Privileged Scaffold in Chemical Research

In drug discovery, a "privileged structure" is a molecular scaffold capable of binding to a range of different biological targets through targeted modifications of its functional groups. nih.gov These scaffolds often exhibit favorable drug-like properties, providing a robust foundation for the development of high-quality lead compounds. nih.gov

The azepane ring, a seven-membered saturated heterocycle, is a key component of the 2-(azepan-1-yl)propanamide structure and is considered an important structural motif in medicinal chemistry. researchgate.netnih.gov Azepane and its derivatives are found in numerous natural products and approved drugs, demonstrating a wide array of pharmacological activities, including anticancer, antidiabetic, and antiviral properties. researchgate.netnih.gov There are currently over 20 FDA-approved drugs containing the azepane moiety. nih.gov The versatility and established bioactivity of the azepane ring system suggest that the broader 2-(azepan-1-yl)propanamide scaffold can be considered a privileged structure. Its utility is exemplified by its use in the development of potent and selective inhibitors for various biological targets, such as the glycine (B1666218) transporter 1 (GlyT1). nih.gov The inherent three-dimensionality and conformational flexibility of the azepane ring also offer advantages in exploring chemical space compared to flatter aromatic structures. researchgate.net

Rational Design Strategies for Developing Novel Chemical Entities

Rational drug design is a methodical approach to discovering new medications based on a detailed understanding of biological targets and their mechanisms. longdom.orgparssilico.com This strategy leverages knowledge of a target's three-dimensional structure to design molecules that are complementary in shape and charge, thereby modulating the target's function. wikipedia.org This knowledge-driven process significantly reduces the time and resources required for drug discovery compared to traditional trial-and-error screening methods. researchgate.netnih.gov Key techniques in rational design include structure-based drug design, which relies on the 3D structure of the target, and ligand-based drug design, which uses information from molecules known to bind to the target. mdpi.com

The development of compounds based on the 2-(azepan-1-yl)propanamide scaffold often employs these rational design principles. For instance, in the creation of novel GlyT1 inhibitors, researchers started with an initial hit compound and systematically modified different parts of the molecule—the heterocyclic amine, the central scaffold, and the sulfonamide portion—to optimize potency and other pharmacological properties. nih.gov This iterative process of design, synthesis, and testing is a hallmark of rational drug design. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering a molecule's structure to understand how these changes affect its biological activity. The goal is to identify the key chemical features responsible for a compound's efficacy and to guide the design of more potent and selective analogs. rsc.org

A clear example of SAR studies involving the azepane scaffold is seen in the development of a novel series of GlyT1 inhibitors. nih.gov Starting from an initial hit compound containing a piperidine (B6355638) ring, researchers explored various heterocyclic replacements. This exploration revealed that substituting the piperidine with a larger azepane ring led to a modest increase in potency. nih.gov Further modifications to other parts of the molecule were then pursued.

Key findings from these SAR studies on N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides are summarized below:

Heterocycle Modification: The azepane ring was identified as a more potent replacement for the original piperidine moiety.

Sulfonamide Group: Phenyl sulfonamides were found to provide a better balance of potency and solubility compared to alkyl or other non-phenyl aromatic sulfonamides.

Phenyl Ring Substitution: Adding substituents to the phenyl ring of the 2-(azepan-1-yl)-2-phenylethanamine portion of the molecule significantly impacted activity. An ortho-methoxy group, for example, improved both inhibitory potency and solubility, leading to the identification of a highly potent compound with an IC₅₀ of 37 nM. nih.gov

| Compound | Heterocycle | Sulfonamide R Group | Phenylethyl R' Group | GlyT1 IC₅₀ (nM) |

|---|---|---|---|---|

| Initial Hit (modified) | Piperidine | 4-Cl | H | ~100-500 (estimated) |

| Analog 1 | Azepane | 4-Cl | H | 110 |

| Analog 2 | Azepane | 4-CF₃ | H | 79 |

| Analog 3 (Compound 39) | Azepane | 4-CF₃ | 2-OCH₃ | 37 |

The seven-membered azepane ring is inherently flexible and can adopt multiple conformations, such as chair, twist-chair, and boat forms. nih.govlifechemicals.com This conformational diversity is often a critical factor in the biological activity of azepane-containing compounds. lifechemicals.com The ability to introduce substituents that bias the ring toward a single, biologically active conformation is an important strategy in effective drug design. lifechemicals.com Furthermore, the stereochemistry of a molecule can have a profound impact on its pharmacological properties, affecting target binding, metabolism, and distribution. nih.gov

In the context of the 2-(azepan-1-yl)propanamide scaffold, the chiral center at the propanamide alpha-carbon and the conformational dynamics of the azepane ring are key considerations. While specific studies on the stereochemical influence of 2-(azepan-1-yl)propanamide itself are not detailed in the provided search context, the general principles are well-established. For many classes of compounds, only one stereoisomer exhibits the desired biological activity, as it provides the correct three-dimensional arrangement of functional groups to interact with the target protein. nih.gov For example, in a study of bicyclic azepanes, the specific stereochemistry was crucial for potent inhibition of monoamine transporters. acs.org Designing synthetic routes that provide stereoselective control is therefore a critical aspect of developing novel chemical entities based on this scaffold. nih.govrsc.org

Development of Chemical Probes and Tools for Mechanistic Investigations

Chemical probes are selective small-molecule modulators of a protein's function that enable researchers to investigate the roles of that protein in cells and organisms. mskcc.org These tools are complementary to genetic techniques and offer unique advantages, such as rapid and reversible modulation of protein function. nih.gov High-quality probes are essential for validating new drug targets and elucidating biological pathways. youtube.com

The 2-(azepan-1-yl)propanamide scaffold, as a source of potent and selective ligands, is an excellent starting point for the development of chemical probes. A bioactive compound derived from this scaffold can be modified or "mutated" to create tools for biological investigation. mskcc.org Common modifications include:

Attachment of a fluorescent tag: This allows for visualization of the target protein's location and movement within cells using microscopy or flow cytometry.

Incorporation of a biotin (B1667282) affinity tag: This enables the isolation of the target protein and its binding partners from cell lysates for identification by mass spectrometry. acs.org

Radiolabeling: This can be used for in vivo imaging techniques to study the distribution of the compound and its target. mskcc.org

By applying these modifications to a selective 2-(azepan-1-yl)propanamide-based ligand, researchers can create powerful tools to study the biology of its target (e.g., GlyT1) in its native cellular environment, providing insights that are crucial for understanding disease mechanisms and developing new therapeutics. mskcc.org

Future Research Directions and Emerging Methodologies in Azepane-Propanamide Systems

The azepane scaffold continues to be a hot topic in medicinal chemistry, with ongoing efforts to develop new, less toxic, and more potent therapeutic agents. nih.gov Future research involving azepane-propanamide systems is likely to focus on several key areas:

Exploration of New Biological Targets: The privileged nature of the azepane scaffold suggests its potential for developing ligands for a wide range of targets beyond those already identified. researchgate.netnih.gov Future work will likely involve screening azepane-based libraries against new and challenging targets, including those involved in cancer and neurodegenerative diseases. nih.govacs.org

Advanced Synthetic Methodologies: The development of novel and efficient synthetic methods for constructing and functionalizing the azepane ring is of great interest. nih.govresearchgate.net Emerging strategies, such as stereoselective ring-expansion reactions, catalytic tandem reactions, and protocols involving oxidative cleavage and reductive amination, will provide access to new chemical diversity and previously inaccessible derivatives. rsc.orgresearchgate.netthieme-connect.com The application of innovative techniques like tethered aminohydroxylation could also lead to novel stereoselective syntheses of complex azepane derivatives. nih.govacs.org

Integration with Computational Tools: The use of computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, will continue to play a crucial role in the rational design of new azepane-based compounds. nih.gov These tools help predict binding modes and affinities, guiding synthetic efforts and accelerating the discovery of lead candidates. rsc.org

Development of Novel Chemical Probes: As more potent and selective ligands based on the azepane-propanamide scaffold are discovered, there will be increased opportunities to develop sophisticated chemical probes. Future efforts may focus on creating probes for new targets or developing probes with advanced functionalities, such as photo-cross-linking groups for covalent target capture.

The combination of the scaffold's proven biological relevance, coupled with advances in synthetic chemistry and computational design, ensures that azepane-propanamide systems will remain a valuable area of research for the foreseeable future. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Azepan-1-yl)propanamide, and how can purity be validated?

- Methodology : The synthesis typically involves coupling 3-(azepan-1-yl)propanoyl chloride with a primary amine under basic conditions (e.g., triethylamine). Post-synthesis, purity is validated via HPLC and NMR spectroscopy (1H/13C) to confirm structural integrity and absence of unreacted intermediates . Yield optimization may require adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature.

Q. How can researchers assess the compound’s potential biological activity in preliminary screens?

- Methodology : Use in vitro assays targeting receptors/kinases structurally linked to the propanamide scaffold. For example:

- Kinase inhibition assays (e.g., EGFR or Src kinases) based on structural analogs like Compound 17 .

- Serotonin receptor binding studies (5-HT1F/5-HT1A) via competitive radioligand displacement, leveraging similarities to SSOFRAs .

- Antimicrobial screening against fungal/bacterial strains, comparing efficacy to ketoconazole .

Q. What spectroscopic techniques are critical for characterizing 2-(Azepan-1-yl)propanamide?

- Methodology :

- NMR spectroscopy : 1H NMR identifies proton environments (e.g., azepane NH at δ 1.5–2.0 ppm, amide protons at δ 6.5–8.0 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and azepane carbons .

- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data on receptor selectivity (e.g., 5-HT1F vs. CB1R) be resolved for propanamide derivatives?

- Methodology :

- Functional assays : Compare agonist/antagonist activity (e.g., cAMP modulation for 5-HT1F vs. calcium flux for CB1R) to distinguish binding from functional effects .

- Structural modeling : Perform docking studies using cryo-EM/X-ray structures of target receptors to identify key interactions (e.g., azepane ring positioning in 5-HT1F’s hydrophobic pocket) .

- Mutagenesis : Validate binding hypotheses by mutating predicted receptor contact residues (e.g., Trp6.48 in CB1R) and reassaying affinity .

Q. What strategies improve the metabolic stability of 2-(Azepan-1-yl)propanamide in pharmacokinetic studies?

- Methodology :

- Prodrug design : Introduce ester/amide prodrug moieties at metabolically labile sites (e.g., azepane NH) to delay hepatic clearance .

- Cytochrome P450 inhibition assays : Identify major metabolic pathways (e.g., CYP3A4-mediated oxidation) using liver microsomes, then modify substituents (e.g., fluorination) to block degradation .

- Plasma stability assays : Monitor compound degradation in plasma via LC-MS and adjust lipophilicity (logP) to reduce protein binding .

Q. How can researchers reconcile divergent biological activity data across structural analogs (e.g., antimicrobial vs. antiproliferative effects)?

- Methodology :

- SAR analysis : Systematically vary substituents (e.g., aryl vs. alkyl groups on the propanamide core) and correlate changes with activity profiles using heatmaps or 3D-QSAR models .

- Off-target screening : Use broad-panel assays (e.g., Eurofins Cerep’s SafetyScreen44) to identify unintended targets (e.g., hERG inhibition) that may confound results .

- Transcriptomic profiling : Compare gene expression changes induced by active vs. inactive analogs (e.g., RNA-seq in cancer cell lines) to pinpoint mechanistic pathways .

Q. What advanced techniques optimize reaction yields in large-scale synthesis?

- Methodology :

- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, improving yields of amide coupling steps .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., stoichiometry, temperature) and identify critical parameters (e.g., base concentration) .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Data Presentation Guidelines

- Tabular Data : Include comparative IC50 values for receptor binding, synthetic yields under varying conditions, and metabolic stability metrics.

- Figures : Use heatmaps for SAR trends, chromatograms for purity validation, and docking poses for receptor interactions.

- Citations : Reference primary literature for assay protocols (e.g., kinase assays , NMR parameters ) and avoid non-academic sources like BenchChem.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.